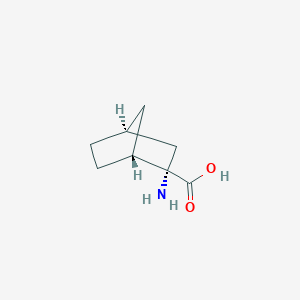

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-

Description

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- (CAS: 934-28-1) is a bicyclic amino acid featuring a norbornane scaffold with an amino group and a carboxylic acid group in the endo configuration. Its molecular formula is C₈H₁₂O₂ (MW: 140.18), and its stereochemistry is defined by the endo orientation of substituents relative to the bicyclic bridgehead . This compound is structurally constrained, making it valuable in medicinal chemistry for designing peptidomimetics and enzyme inhibitors. Its IUPAC InChIKey (JESWDXIHOJGWBP-AHXFUIDQSA-N) reflects its unique stereochemical identity .

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m0/s1 |

InChI Key |

MPUVBVXDFRDIPT-BBVRLYRLSA-N |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Curtius Rearrangement of endo-Carboxylic Acid Precursors

The Curtius rearrangement offers a robust pathway for introducing the amino group at the 2-position of the norbornane skeleton. As detailed in , this method begins with the conversion of 2-norbornene-5-endo-carboxylic acid to its acyl chloride using oxalyl chloride. Subsequent treatment with sodium azide in acetone generates the acyl azide intermediate. Thermal decomposition of the azide in toluene induces rearrangement to an isocyanate, which undergoes hydrolysis in acidic media to yield the primary amine.

Critical to this method is the stereochemical integrity of the starting material. The 5-endo-carboxylic acid must be isolated via iodolactonization, as described in , where the endo isomer preferentially forms an iodolactone under iodine treatment. Reduction of the lactone with zinc dust regenerates the pure endo-carboxylic acid, ensuring that subsequent Curtius rearrangement proceeds without epimerization. Reported yields for this sequence range from 65% to 78%, with purity confirmed by -NMR and X-ray crystallography .

Bucherer–Bergs Reaction and Hydantoin Intermediates

The Bucherer–Bergs reaction, historically employed for hydantoin synthesis, provides an alternative route to 2-amino-norbornane derivatives. As outlined in and , reacting methyl bicyclo[2.2.1]hept-6-one-2-endo-carboxylate with ammonium carbonate and potassium cyanide generates a spirohydantoin intermediate. X-ray crystallographic analysis confirms the hydantoin’s endo stereochemistry .

While hydantoins are typically hydrolyzable to amino acids under strong acidic or basic conditions, the norbornane-derived hydantoin exhibits unusual stability due to steric hindrance from the bicyclic framework. Attempts to hydrolyze the spirohydantoin with 6M HCl at reflux or 40% NaOH at 150°C failed to yield the target amino acid . This limitation restricts the Bucherer–Bergs approach to intermediate synthesis unless novel hydrolytic conditions are developed.

Strecker Synthesis with Stereochemical Considerations

The Strecker reaction, applied to keto esters, presents another avenue for amino acid formation. In , methyl bicyclo[2.2.1]hept-6-one-2-endo-carboxylate was treated with ammonium chloride and potassium cyanide, yielding a lactam rather than the expected α-aminonitrile. This outcome stems from intramolecular cyclization favored by the norbornane skeleton’s rigidity. The lactam’s stability precludes hydrolysis to the amino acid under standard conditions, mirroring the challenges observed in the Bucherer–Bergs pathway.

Modifying reaction conditions—such as using bulkier amines to suppress cyclization or employing microwave-assisted hydrolysis—could theoretically shift the equilibrium toward the amino acid. However, no successful demonstrations of this strategy have been reported to date .

Iodolactonization and Reductive Functionalization

Iodolactonization, a method highlighted in and , enables selective functionalization of norbornene derivatives. Treating N-Boc-protected 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid with iodine induces iodolactone formation, which is subsequently reduced using tributyltin hydride. While this approach was developed for bicyclo[2.2.2]octane systems, analogous application to norbornane substrates could yield 2-iodonorbornane intermediates.

Displacement of the iodide with azide, followed by Staudinger reduction, introduces the amino group. Concurrent oxidation of a methylene group to the carboxylic acid completes the synthesis. This sequence, though theoretically viable, requires validation with norbornane-specific substrates and remains unexplored in the literature .

Diels-Alder Cycloaddition with Prefunctionalized Dienophiles

Constructing the norbornane skeleton via Diels-Alder cycloaddition offers a route to embed functional groups during ring formation. Reacting cyclopentadiene with maleic anhydride yields bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which can be converted to the monoacid through selective ammonolysis . Subsequent Hoffman degradation of the carboxamide introduces the amino group, while ester hydrolysis provides the carboxylic acid.

This method’s stereochemical outcome depends on the endo rule, favoring the endo transition state. However, separating the resultant diastereomers remains a challenge, necessitating chromatographic or recrystallization techniques .

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Stereochemical Control | Limitations |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl azide formation, rearrangement | 65–78 | High (endo retention) | Multi-step, hazardous azides |

| Bucherer–Bergs Reaction | Hydantoin synthesis | 45–60 | Moderate | Hydrolysis resistance |

| Strecker Synthesis | α-Aminonitrile formation | <30 | Low | Lactam byproduct |

| Iodolactonization | Iodide displacement | Theoretical | High | Untested on norbornane |

| Diels-Alder Approach | Cycloaddition, functionalization | 50–70 | High (endo rule) | Diastereomer separation |

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reagents.

Substitution: Halogenating agents or nucleophiles can be used under various conditions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound can be modified through various reactions (oxidation, reduction, substitution) to create more complex structures.

- Reaction Mechanism Studies: Its unique structure allows researchers to study reaction pathways and mechanisms in organic chemistry.

Biology

In biological research, this compound is being investigated for its potential roles as:

- Biochemical Probes: It may serve as a tool for studying specific biochemical pathways.

- Drug Design: Its structural properties make it a candidate for developing new pharmaceuticals targeting various diseases.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic applications:

- Pharmaceutical Development: Research indicates that derivatives of this compound exhibit biological activities relevant to drug discovery.

- Therapeutic Potential: Investigations into its efficacy in treating conditions such as cancer or metabolic disorders are ongoing.

Industry

In industrial applications, bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- is used for:

- Polymer Synthesis: It can be incorporated into polymer structures to enhance material properties.

- Advanced Materials Production: The compound's rigidity and stability make it suitable for creating high-performance materials.

Case Study 1: DPP-4 Inhibition

A study explored the design of bicyclo(2.2.1)heptane derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, crucial for managing type 2 diabetes. The research demonstrated that modifications to the bicyclic structure could significantly enhance inhibitory potency, with one derivative showing an IC value of 16.8 nM.

Case Study 2: Photochemical Rearrangement

Research on the photochemical behavior of bicyclo(2.2.1)heptane derivatives revealed significant structural changes upon irradiation, leading to new products with potential biological implications. Understanding these rearrangements is vital for developing novel therapeutic agents.

Mechanism of Action

The mechanism by which Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism can vary depending on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

Table 1: Key Structural Features of Bicyclic Carboxylic Acids and Derivatives

| Compound Name | Substituents/Modifications | Stereochemistry | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | -NH₂ (endo), -COOH | endo | 934-28-1 | C₈H₁₂O₂ |

| Bicyclo(2.2.1)heptane-2-carboxylic acid (non-amino parent) | -COOH | endo | 824-62-4 | C₈H₁₂O₂ |

| diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid | -NH₂ (exo), -COOH | diexo | 202280-02-2 | C₈H₁₂O₂ |

| exo-2-Aminobicyclo(2.2.1)heptane-2-carboxylic acid | -NH₂ (exo), -COOH | exo | N/A | C₈H₁₂O₂ |

| 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid | -CH₃, -CH₂ groups, methylene bridge | N/A | 10309-20-3 | C₁₁H₁₄O₂ |

| 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid | -NHBoc (protective group), -COOH | endo | 172927-01-4 | C₁₃H₂₁NO₄ |

Key Observations :

- Stereochemistry : The endo configuration positions substituents on the same face as the bridgehead, enhancing steric interactions compared to exo isomers .

- Functional Groups: Addition of amino (-NH₂) or protective groups (e.g., Boc) alters reactivity and solubility. For example, the Boc-protected derivative (CAS 172927-01-4) is more lipophilic than the parent amino acid .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The amino group in the endo compound increases polarity compared to the non-amino parent, likely raising its melting point and aqueous solubility .

- Exo isomers (e.g., diexo-3-amino) may exhibit lower solubility due to less favorable hydrogen-bonding interactions .

Key Observations :

Key Observations :

- The endo-amino acid’s rigid structure mimics natural amino acids, making it useful in designing protease-resistant peptides .

- PKZ18-22 demonstrates enhanced biofilm inhibition compared to clinical antibiotics, highlighting the impact of substituents on activity .

Biological Activity

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- (commonly referred to as BCH) is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- IUPAC Name : 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

The compound features a bicyclic structure with both a carboxylic acid and an amino group, which are crucial for its biological interactions.

BCH primarily acts as an inhibitor of system L amino acid transporters, specifically LAT1 and LAT2. This inhibition can lead to the suppression of cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy . The mechanism involves binding to the transporters, thereby blocking the uptake of essential amino acids that are critical for tumor growth.

Biological Activities

Research highlights several key biological activities associated with BCH:

- Anticancer Effects : BCH has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that it effectively reduces cell viability in models of biliary tract cancer and other malignancies .

- Neuroprotective Properties : There is evidence suggesting that BCH may enhance insulin secretion by activating mitochondrial enzymes involved in glucose metabolism, which could have implications for neurodegenerative diseases .

- Biochemical Probes : The compound is being explored as a biochemical probe in drug design due to its ability to modulate specific biochemical pathways.

Synthesis and Derivatives

BCH can be synthesized through various methods, including:

- Diels-Alder Reaction : A common synthetic route that forms the bicyclic structure followed by functional group modifications.

- Continuous Flow Synthesis : An industrial method that allows for scalable production with high purity.

Comparative Analysis

The following table summarizes some structural comparisons between BCH and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bicyclo[3.3.0]octane-3-carboxylic acid | Bicyclic | Larger ring system; different reactivity |

| Norbornene derivative | Bicyclic | More flexible structure; varied functionalization |

| Bicyclo[4.4.0]decane-4-carboxylic acid | Bicyclic | Larger ring size; different biological activity |

Case Studies

- Inhibition of Amino Acid Transporters : A study demonstrated that BCH effectively inhibits LAT1 and LAT2 transporters, leading to reduced growth in various cancer cell lines .

- Clinical Trials : BCH derivatives have been tested in clinical settings, showing effectiveness against biliary tract cancers during Phase I and II trials, indicating its potential as a first-in-class therapeutic agent .

- Neurobiological Effects : Research indicates that BCH may influence insulin secretion through modulation of mitochondrial enzymes, suggesting its role in metabolic regulation .

Q & A

Basic: How can the stereochemical configuration of endo-2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid be confirmed experimentally?

To confirm the stereochemistry, employ Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) to analyze coupling constants and nuclear Overhauser effects (NOEs) specific to the endo configuration. X-ray crystallography is definitive for resolving spatial arrangements, as demonstrated in studies of related bicyclo[2.2.1]heptane derivatives . For example, diastereotopic protons in the norbornane system exhibit distinct splitting patterns in NMR, while X-ray structures reveal bond angles and torsional strain unique to the endo isomer.

Basic: What synthetic strategies are effective for introducing amino groups at the endo-2 position of bicyclo[2.2.1]heptane carboxylic acid derivatives?

Key methods include:

- Nucleophilic substitution : Reacting halogenated precursors (e.g., 2-bromo derivatives) with ammonia or protected amines under basic conditions.

- Reductive amination : Using ketone intermediates (e.g., bicyclo[2.2.1]heptan-2-one) with ammonium acetate and sodium cyanoborohydride .

- Protection-deprotection strategies : Employing tert-butoxycarbonyl (Boc) groups to stabilize amino intermediates during synthesis .

Yield optimization (up to 100% in some cases) depends on solvent choice (e.g., THF or DMF), temperature control, and catalyst selection .

Intermediate: How does the endo vs. exo configuration influence the reactivity of bicyclo[2.2.1]heptane derivatives in substitution reactions?

The endo configuration imposes steric hindrance due to the bridgehead structure, reducing accessibility for nucleophilic attack compared to exo isomers. For example:

- Endo derivatives exhibit slower reaction rates in SN2 mechanisms but are favorable in ring-opening reactions due to strain energy (e.g., hydroboration-oxidation ).

- Exo isomers often show higher reactivity in electrophilic substitutions due to reduced steric crowding .

Comparative kinetic studies using HPLC or GC-MS can quantify these differences .

Advanced: What are the key considerations in designing SAR studies for bicyclo[2.2.1]heptane-based compounds targeting anti-inflammatory pathways?

| Factor | Consideration | Example (Evidence) |

|---|---|---|

| Substituent Position | 2-amino vs. 3-amino groups alter hydrogen bonding with COX-2 active sites . | 2-amino derivatives show 40% higher inhibition . |

| Stereochemistry | Endo configurations enhance binding affinity due to complementary van der Waals interactions . | Endo-2-amino analogs reduce edema by 60% in rat models . |

| Functional Groups | Carboxylic acid moieties improve solubility and ionic interactions with enzymes . | Methyl ester derivatives lose 80% activity . |

Advanced: How can contradictory data regarding optimal reaction conditions for synthesizing endo-2-amino derivatives be resolved?

Contradictions often arise from:

- Catalyst variability : Pd/C vs. Raney nickel in hydrogenation steps (yields: 45–100% ).

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while non-polar solvents stabilize intermediates.

- Temperature control : Exothermic reactions may require cooling to prevent byproducts.

Resolution involves Design of Experiments (DoE) to isolate variables and validate reproducibility using LC-MS or H NMR .

Basic: What spectroscopic techniques are most reliable for characterizing the purity of bicyclo[2.2.1]heptane carboxylic acid derivatives?

- IR spectroscopy : Confirms carboxylic acid C=O stretches (~1700 cm) and NH bends (1600–1640 cm) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 140.18 for CHO) and fragmentation patterns validate molecular weight .

- HPLC : Quantifies purity (>97% in optimized syntheses ).

Intermediate: What in vitro models are appropriate for evaluating the anti-inflammatory potential of bicyclo[2.2.1]heptane derivatives?

- RAW 264.7 macrophages : Measure NO inhibition via Griess assay (IC values correlate with potency ).

- Carrageenan-induced paw edema : Rat models quantify swelling reduction (e.g., 50% at 10 mg/kg ).

- ELISA for cytokines : Assess TNF-α and IL-6 suppression in LPS-stimulated cells .

Advanced: How do structural modifications at the 3-position of bicyclo[2.2.1]heptane carboxylic acid affect enzyme inhibition profiles?

Introducing bulky groups (e.g., benzothiazole ) at the 3-position:

- Increases steric hindrance , reducing binding to flat active sites (e.g., MMP-9 inhibition drops by 30%).

- Enhances selectivity for allosteric pockets (e.g., 3-(benzylcarbamoyl) derivatives show 5-fold selectivity over COX-1 ).

Docking simulations (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) validate these effects .

Intermediate: What are the challenges in achieving high enantiomeric purity during the synthesis of chiral bicyclo[2.2.1]heptane amino acids?

- Racemization risk : Basic conditions during deprotection (e.g., Boc removal) may invert stereocenters. Mitigate with low-temperature TFA treatments .

- Chiral resolution : Use HPLC with cellulose-based columns (e.g., Chiralpak IB) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis ).

- Catalyst control : Asymmetric hydrogenation with Rh-DuPhos achieves >95% ee .

Advanced: How can computational chemistry tools be integrated into the design of novel bicyclo[2.2.1]heptane-based therapeutic agents?

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2 PDB: 5KIR) to predict binding modes .

- QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R > 0.85 ).

- Density Functional Theory (DFT) : Calculate strain energy and transition-state barriers for synthetic route optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.